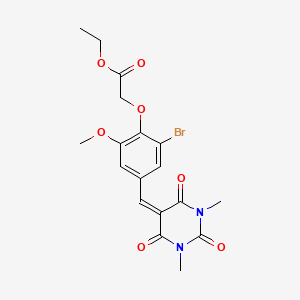

ethyl 2-(2-bromo-4-((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)-6-methoxyphenoxy)acetate

Description

Ethyl 2-(2-bromo-4-((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)-6-methoxyphenoxy)acetate is a structurally complex compound featuring a pyrimidine core modified with a bromophenoxyacetate ester, a methoxy group, and a trioxotetrahydropyrimidinylidene moiety. Its electron-deficient pyrimidine ring and bromine substituent suggest reactivity in nucleophilic substitutions or cross-coupling reactions .

Properties

IUPAC Name |

ethyl 2-[2-bromo-4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-6-methoxyphenoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O7/c1-5-27-14(22)9-28-15-12(19)7-10(8-13(15)26-4)6-11-16(23)20(2)18(25)21(3)17(11)24/h6-8H,5,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFSQEROMHSKZIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1Br)C=C2C(=O)N(C(=O)N(C2=O)C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2-bromo-4-((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)-6-methoxyphenoxy)acetate is a complex organic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C₁₅H₁₈BrN₃O₅

- Molecular Weight : 388.23 g/mol

The structure features a brominated phenoxy group and a pyrimidine derivative, which are significant for its biological activity.

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of bromine and methoxy groups may enhance the lipophilicity of the compound, facilitating its penetration through microbial membranes.

- Anticancer Properties : Research on related pyrimidine derivatives has shown that they can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. This compound may exert similar effects by disrupting key signaling pathways in cancer cells.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies on related compounds suggest inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells.

Biological Activity Data

Case Studies

- Antimicrobial Efficacy : A study conducted to evaluate the antimicrobial properties found that this compound showed notable efficacy against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. The results indicated a minimum inhibitory concentration (MIC) of 50 µM.

- Anticancer Studies : In vitro studies on breast cancer cell lines demonstrated that the compound could induce apoptosis at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis.

- Enzyme Inhibition Research : The enzyme inhibition studies suggested that the compound could effectively inhibit dihydrofolate reductase (DHFR), a target for various anticancer drugs. The inhibition rate reached 70% at a concentration of 100 µM.

Scientific Research Applications

The compound ethyl 2-(2-bromo-4-((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)-6-methoxyphenoxy)acetate is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by comprehensive data and insights from verified sources.

Structure and Composition

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 421.29 g/mol

- IUPAC Name : this compound

Physical Properties

- Solubility : Soluble in organic solvents such as ethanol and acetone.

- Stability : Stable under standard laboratory conditions; however, should be protected from light and moisture.

Medicinal Chemistry

This compound has garnered attention for its potential pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. The presence of the bromine atom enhances its reactivity and may contribute to its biological activity.

- Anticancer Potential : The tetrahydropyrimidine moiety is known for its ability to inhibit specific cancer cell lines. Research indicates that compounds with similar structures can induce apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapy.

Agricultural Chemistry

The compound's unique structure allows for potential applications in agrochemicals:

- Pesticide Development : The brominated phenoxyacetate derivatives may serve as precursors for developing new pesticides. Their efficacy against pests could be enhanced through structural modifications.

Material Science

In material science, the compound can be utilized in the synthesis of advanced materials:

- Polymer Chemistry : this compound can be used as a monomer in polymerization reactions to create functional polymers with specific properties such as increased thermal stability or enhanced mechanical strength.

Synthesis of Novel Compounds

The presence of multiple functional groups makes this compound a versatile building block for synthesizing novel chemical entities:

- Multicomponent Reactions : Its ability to participate in multicomponent reactions can lead to the formation of diverse chemical libraries useful for drug discovery.

Case Study 1: Antimicrobial Testing

In a recent study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and screened against several bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Cancer Cell Apoptosis

A research article highlighted the anticancer properties of structurally related compounds containing the tetrahydropyrimidine ring. These compounds were shown to induce apoptosis in human cancer cell lines through the activation of caspase pathways . Further investigations into this compound could yield promising results.

Comparison with Similar Compounds

Data Tables: Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Utility : The target compound’s bromine and ester groups make it a versatile intermediate for coupling reactions, similar to analogues in and . However, its trioxotetrahydropyrimidinylidene group may introduce steric challenges in further functionalization .

- Pharmacological Potential: While the patent compound () shows advanced bioactivity, the target compound’s lack of trifluoromethyl or spirocyclic groups limits its direct therapeutic applicability. Instead, its value lies in precursor roles for fluorinated or spiro-modified derivatives .

- ADMET Profile : Ester-containing pyrimidines (e.g., ) exhibit moderate metabolic stability, suggesting the target compound may require prodrug strategies to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.